N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-7-13(12(2)9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPBOEICRCJDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 2,4-dimethylphenyl acetic acid or its derivatives under suitable conditions such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyridine ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazolopyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified triazolopyridine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with triazolopyridine moieties can interact with various enzymes or receptors, modulating their activity. The sulfanylacetamide linkage may also play a role in binding to specific molecular targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structural analogs with modifications to the triazole-fused heterocycle, sulfanyl-acetamide linker, and aromatic substituents. Key differences in molecular features and reported activities are highlighted.
Structural Modifications and Physicochemical Properties
Core Heterocycle Variations Triazoloquinoxaline vs. Triazolopyridine:
- The 4-fluorophenyl group increases electronegativity compared to the 2,4-dimethylphenyl group in the target compound. It exhibited potent Topoisomerase II (TopoII) inhibition and cytotoxicity against Caco-2 cells (IC₅₀ < 5 µM) .
- N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide ():
The triazolopyridazine core introduces an additional nitrogen atom, altering electronic distribution. The 4-chlorophenyl and 4-acetamidophenyl groups contribute to a higher molecular weight (452.917 g/mol) and polarity compared to the target compound .
The pyridinyl substituent may improve solubility . 2-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Chloro and trifluoromethyl groups on the pyridine ring increase electronegativity and metabolic stability.
Heterocyclic Acetamide Modifications N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide (): The acetamide is attached to a tetrahydrobenzothienyl group with cyano and methyl substituents, increasing steric bulk and hydrophobicity. This modification may favor penetration into lipid-rich environments .
Key Observations
- Electron-Withdrawing Groups : Fluorine () and chlorine () substituents enhance target affinity through polar interactions and metabolic resistance.
- Solubility and Bioavailability : Pyridinyl () and oxazolyl () groups may enhance aqueous solubility, whereas hydrophobic substituents (e.g., tetrahydrobenzothienyl in ) favor membrane penetration.
Biological Activity
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a synthetic organic compound belonging to the class of acetamides. Its unique structural features, including a 2,4-dimethylphenyl group and a triazolopyridine moiety linked by a sulfanyl group, suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4OS |
| Molecular Weight | 312.39 g/mol |
| InChI | InChI=1S/C16H16N4OS/c1-11-6-7-13(12(2)9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21) |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. Compounds containing triazolopyridine moieties are known to modulate enzyme activity and receptor interactions. The sulfanylacetamide linkage may enhance binding affinity to specific molecular targets.
Pharmacological Properties
Research has indicated that compounds with similar structural frameworks exhibit a range of pharmacological activities:
- Antimicrobial Activity : Compounds with triazole rings have been noted for their antifungal properties. The presence of the sulfanyl group may further enhance this activity.
- Analgesic Effects : Some derivatives have shown potential as analgesics. The mechanism may involve modulation of pain pathways through receptor interaction.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Experimental Data
Several studies have investigated the biological activities of related compounds:
- Antifungal Activity : A study on triazole derivatives demonstrated significant antifungal effects against Candida species. The compounds exhibited minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL .
- Analgesic Activity : Research utilizing predictive models indicated that triazolopyridine compounds could act as analgesics with high probabilities (Pa = 0.795) .
- Anticancer Activity : A comparative analysis revealed that certain triazole-containing compounds displayed notable cytotoxicity against various cancer cell lines .
Summary of Findings
Q & A
Q. What are the key strategies for synthesizing N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide?
Synthesis involves multi-step organic reactions, often starting with the preparation of triazolo-pyridine and acetamide intermediates. Key steps include:
- Intermediate Preparation : Formation of triazolo-pyridine via cyclization of pyridine derivatives with hydrazines or thioureas under reflux conditions .
- Coupling Reactions : Sulfanyl acetamide moieties are introduced using 2-chloroacetonitrile or thiol-disulfide exchange reactions in solvents like DMF or ethanol .
- Optimization : Reaction parameters (temperature: 60–100°C; pH: neutral to slightly basic) are critical for yield (typically 60–85%) and purity (>95%) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Triazolo-pyridine formation | Pyridine derivatives, NH₂NH₂, reflux, 8h | 70 | 90 | |
| Thiol-acetamide coupling | 2-Chloroacetonitrile, DMF, NaOH, 60°C, 4h | 65 | 95 | |
| Final purification | Column chromatography (silica gel, EtOAc/Hexane) | — | >98 |
Q. How is the purity and structural integrity of this compound validated?
Analytical techniques are employed as follows:
- HPLC : To assess purity (>98%) using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylphenyl protons at δ 2.2–2.4 ppm; triazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₄OS: 364.14) .
Q. Table 2: Key Analytical Parameters
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.3 (triazole-H), δ 2.3 (CH₃-phenyl) | |
| HPLC (C18, 220 nm) | Retention time: 12.3 min; purity: 98.5% | |
| HRMS (ESI+) | m/z 364.1452 [M+H]⁺ (calc. 364.1449) |
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Similar triazolo-acetamide derivatives exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : IC₅₀ of 50 nM for kinase targets (e.g., EGFR) due to triazole-pyridine interactions .
- Cytotoxicity : EC₅₀ of 10–20 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Methodological approaches include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve thiol coupling efficiency by 15–20% .
- Catalyst Use : Pd/C or CuI accelerates cyclization steps, reducing reaction time from 8h to 3h .
- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side products during triazole formation .
Q. How can contradictions in biological activity data be resolved?
Strategies involve:
- Assay Standardization : Replicating protocols across labs (e.g., fixed ATP concentrations in kinase assays) .
- Structural-Activity Relationships (SAR) : Modifying substituents (e.g., replacing methylphenyl with fluorophenyl) to isolate activity drivers .
- In Silico Modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- pH Sensitivity : Degrades at pH < 4 (stomach acid) but stabilizes in buffers (pH 7.4, t₁/₂ > 24h) .
- Light Sensitivity : Photoisomerization observed; storage in amber vials recommended .
- Formulation Strategies : Encapsulation in PLGA nanoparticles improves bioavailability by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
